
Methyl 2-(4-methylpyrrolidin-3-yl)acetate
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Overview
Description
Methyl 2-(4-methylpyrrolidin-3-yl)acetate is an ester derivative featuring a pyrrolidine ring substituted with a methyl group at the 4-position and an acetoxy group at the 3-position. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol.
Preparation Methods
Synthetic Routes and Key Transformations
Alkylation of 4-Methylpyrrolidine with Methyl Bromoacetate
A primary synthetic route involves the nucleophilic substitution reaction of 4-methylpyrrolidine with methyl bromoacetate under basic conditions. This reaction typically proceeds in organic solvents such as dichloromethane or toluene, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of methyl bromoacetate, forming the ester linkage.
- Reaction conditions: Basic medium (e.g., sodium carbonate or potassium carbonate), room temperature to mild heating.
- Solvents: Dichloromethane or toluene.
- Purification: Recrystallization or chromatographic methods to isolate the racemic methyl 2-(4-methylpyrrolidin-3-yl)acetate hydrochloride salt.
- Yields: Typically range from 63% to 91% after purification.
Catalytic Hydrogenation of Protected Pyrrolidine Precursors
An alternative approach employs catalytic hydrogenation to remove protecting groups from intermediates such as 1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine, yielding the free pyrrolidine core.
- Catalyst: 5% Palladium on carbon (Pd/C).
- Solvent: Methanol.
- Conditions: Hydrogen pressure ~5 kgf/cm², temperature ~40°C, reaction time ~3 hours.
- Outcome: Efficient deprotection with good yields (63–91%) and retention of stereochemistry.
Ester Hydrolysis and Functional Group Transformations
The methyl ester group can be hydrolyzed under acidic or basic conditions to obtain the corresponding carboxylic acid or its salts:
Hydrolysis Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Acidic | HCl in methanol, reflux | Carboxylic acid derivative | Mild conditions, preserves stereochemistry |
Basic | KOH in methanol | Sodium carboxylate salt | Requires neutralization post-reaction |
Hydrolysis is often used to prepare intermediates for further functionalization or biological testing.
Advanced Synthetic Strategies and Coupling Reactions
Phase-Transfer Catalysis and Alkylation
Lipophilic derivatives can be synthesized by alkylation of the pyrrolidine nitrogen using oleyl methanesulfonate under phase-transfer catalysis with tetrabutylammonium iodide and sodium hydroxide. Deprotection steps with trifluoroacetic acid/water mixtures yield the final products.
Analytical Characterization and Purity Assessment
To confirm structure, stereochemistry, and purity, the following analytical techniques are critical:
Technique | Purpose | Key Observations |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemistry | 1H-NMR coupling constants (J ≥ 8 Hz) indicate trans-configuration; 13C-NMR confirms ester carbonyl (~1700 cm⁻¹) |
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases | Enantiomeric purity and racemic mixture analysis | Separation of stereoisomers, quantification of racemic purity |
Mass Spectrometry (HRMS) | Molecular weight confirmation | Accurate mass of pyrrolidine derivative and hydrochloride salt |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Thermal stability assessment | Decomposition temperatures and phase transitions |
Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Ester carbonyl and amine bands confirmation |
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Alkylation of 4-methylpyrrolidine | 4-Methylpyrrolidine, Methyl bromoacetate | Base (Na2CO3), DCM or toluene, room temp to reflux | 63–91 | Straightforward, racemic product |
Catalytic Hydrogenation | Protected pyrrolidine intermediates | 5% Pd/C, Methanol, H2 (5 kgf/cm²), 40°C, 3 h | 63–91 | Deprotection, retains stereochemistry |
Ester Hydrolysis (acidic/basic) | Methyl ester intermediate | HCl/MeOH or KOH/MeOH, reflux | Variable | Converts ester to acid or salt |
Phase-Transfer Alkylation | Pyrrolidine derivative | Oleyl methanesulfonate, Bu4NI, NaOH | Moderate | For lipophilic derivatives |
Research Notes and Observations
- The stereoselectivity of the synthesis is crucial for biological activity; thus, stereochemical control or resolution is often required.
- Continuous flow synthesis methods have been explored for scalable production, improving reproducibility and efficiency.
- Multi-step syntheses involving coupling reactions enable the generation of analogues for structure-activity relationship studies.
- Analytical methods combining NMR, HPLC, and MS are essential for confirming the identity and purity of the compound, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methylpyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-methylpyrrolidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogues with Nitrogen Heterocycles
Ethyl 2-(piperidin-4-yl)acetate ()
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 173.24 g/mol
- Key Features : Six-membered piperidine ring (vs. five-membered pyrrolidine in the target compound).
- Physicochemical Properties :
Comparison :
- The piperidine derivative exhibits higher molecular weight and slightly increased lipophilicity compared to the target compound. However, the pyrrolidine ring in the target compound could offer better steric accessibility due to its smaller size.
Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate ()
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- Key Features : Aromatic indole ring with methoxy and methyl substituents.
- Physicochemical Properties :
Comparison :
- The indole derivative is significantly more lipophilic and heavier than the target compound. Its aromatic system may enhance UV detectability but reduce metabolic stability. The target compound’s saturated pyrrolidine ring likely confers better solubility and reduced photodegradation risks.
Analogues with Varied Ester Groups and Heterocyclic Substituents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Molecular Formula : C₁₂H₁₇N₃O₂S₂
- Molecular Weight : 311.41 g/mol
- Key Features : Pyrimidine-thioether core with a thietane substituent.
- Reactivity : The thioether and thietane groups may participate in redox reactions or hydrogen bonding .
Comparison :
- The pyrimidine-thioether derivative introduces sulfur atoms, which can alter electronic properties and metabolic pathways (e.g., susceptibility to oxidation).
Methyl 2-[6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl]acetate ()
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 309.37 g/mol
- Key Features : Imidazopyridine ring with a 4-methylphenyl substituent.
- Biological Relevance: Imidazopyridines are known for kinase inhibition and CNS activity .
Comparison :
- The imidazopyridine derivative ’s extended π-system and aromaticity contrast sharply with the target compound’s aliphatic pyrrolidine. This difference likely results in higher binding affinity to aromatic-rich biological targets but poorer solubility.
Biological Activity
Methyl 2-(4-methylpyrrolidin-3-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an ester derived from methyl acetate and 4-methylpyrrolidine. Its structure can be represented as follows:
This compound's unique pyrrolidine ring structure may contribute to its biological activity by facilitating interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with enzymes and receptors in various pathways.
The biological effects of this compound are attributed to its ability to modulate enzyme activity and influence signaling pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It might bind to certain receptors, altering cellular responses.
Case Study 1: Enzyme Interaction
A study investigating the interaction of this compound with matrix metalloproteinases (MMPs) has shown promising results. The compound demonstrated significant inhibition of MMP-1, which is crucial in tissue remodeling processes.
Compound | IC50 (µM) |
---|---|
This compound | 0.25 ± 0.05 |
Control Compound A | 1.5 ± 0.1 |
Control Compound B | 3.0 ± 0.2 |
This table highlights the potency of this compound compared to control compounds, indicating its potential as a therapeutic agent in conditions involving excessive tissue remodeling.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound revealed that it exhibits moderate activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings indicate that while the compound has some effectiveness against certain pathogens, further optimization may be necessary to enhance its antimicrobial properties.
Pharmacokinetics and Toxicity
Preliminary studies on the pharmacokinetics of this compound suggest it has favorable absorption characteristics with moderate metabolic stability. Toxicity assessments have shown low cytotoxicity in mammalian cell lines, indicating a potentially safe profile for therapeutic applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(4-methylpyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9-5-7(6)3-8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
OCKLEGZWORQWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1CC(=O)OC |
Origin of Product |
United States |
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